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Compound of Interest

Compound Name: 2-Allylbenzoic acid

Cat. No.: B1302522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2-allylbenzoic acid, a molecule of interest in organic synthesis and drug discovery. The

document details the expected data from proton nuclear magnetic resonance (¹H NMR),

carbon-13 nuclear magnetic resonance (¹³C NMR), Fourier-transform infrared (FT-IR)

spectroscopy, and mass spectrometry (MS). Detailed experimental protocols are provided to

facilitate the replication of these analyses.

Core Spectroscopic Data
The following tables summarize the predicted and experimentally observed spectroscopic data

for 2-allylbenzoic acid. This information is crucial for the structural elucidation and purity

assessment of the compound.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Data for 2-Allylbenzoic Acid (400 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.0 - 12.0 broad s 1H -COOH

~7.9 - 8.1 dd 1H Ar-H (ortho to COOH)

~7.3 - 7.5 m 2H Ar-H

~7.2 - 7.3 m 1H Ar-H

~5.9 - 6.1 ddt 1H -CH=CH₂

~5.0 - 5.2 m 2H -CH=CH₂

~3.5 - 3.7 d 2H Ar-CH₂-

Table 2: ¹³C NMR Data for 2-Allylbenzoic Acid (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~172 C=O (Carboxylic Acid)

~141 Ar-C (quaternary, attached to allyl)

~137 -CH=CH₂

~133 Ar-CH

~132 Ar-CH

~131 Ar-C (quaternary, attached to COOH)

~127 Ar-CH

~126 Ar-CH

~116 -CH=CH₂

~39 Ar-CH₂-

Infrared (IR) Spectroscopy Data
Table 3: FT-IR Absorption Bands for 2-Allylbenzoic Acid
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic Acid)

3080-3010 Medium
=C-H stretch (Aromatic and

Alkene)

2980-2850 Medium C-H stretch (Alkane)

1710-1680 Strong C=O stretch (Carboxylic Acid)

1640-1620 Medium C=C stretch (Alkene)

1600-1450 Medium to Strong C=C stretch (Aromatic)

1440-1395 Medium C-H bend (Alkane)

1320-1210 Strong C-O stretch (Carboxylic Acid)

990 and 910 Strong
=C-H bend (out-of-plane,

Alkene)

750-700 Strong Ar-H bend (out-of-plane)

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data for 2-Allylbenzoic Acid

m/z Ratio Predicted Fragment

162 [M]⁺ (Molecular Ion)

145 [M - OH]⁺

133 [M - C₂H₅]⁺

117 [M - COOH]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
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Detailed methodologies for the spectroscopic analysis of 2-allylbenzoic acid are provided

below. These protocols are intended to serve as a guide and may require optimization based

on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2-allylbenzoic
acid.

Materials:

High-resolution NMR spectrometer (e.g., 400 MHz)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

2-allylbenzoic acid sample

Internal standard (e.g., Tetramethylsilane, TMS)

Pipettes and vials

Procedure:

Sample Preparation: Weigh approximately 5-10 mg of 2-allylbenzoic acid for ¹H NMR and

20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry

vial. Add a small amount of TMS as an internal standard.

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument

to ensure a homogeneous magnetic field.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard

operating procedures. Typical parameters for ¹H NMR include a 30-degree pulse angle and a

relaxation delay of 1-2 seconds. For ¹³C NMR, a 45-degree pulse angle and a 2-second

relaxation delay are common.
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Data Processing: Process the acquired Free Induction Decay (FID) using appropriate

software. This includes Fourier transformation, phase correction, and baseline correction.

The chemical shifts are referenced to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 2-allylbenzoic acid.

Materials:

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

2-allylbenzoic acid sample (solid)

Spatula

Solvent for cleaning (e.g., isopropanol)

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid 2-allylbenzoic acid sample onto the

ATR crystal using a clean spatula.

Pressure Application: Apply pressure to the sample using the instrument's pressure clamp to

ensure good contact with the crystal.

Data Acquisition: Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-

adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

Data Analysis: The software will automatically subtract the background spectrum. Identify the

characteristic absorption bands and assign them to the corresponding functional groups.

Cleaning: Clean the ATR crystal thoroughly with a soft cloth and an appropriate solvent.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of 2-allylbenzoic acid.

Materials:

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Direct insertion probe or GC-MS system

2-allylbenzoic acid sample

Volatile solvent (e.g., methanol or dichloromethane)

Procedure:

Sample Preparation: Prepare a dilute solution of 2-allylbenzoic acid in a volatile solvent

(e.g., 1 mg/mL).

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, a

direct insertion probe can be used. For a solution, a GC-MS system is suitable.

Ionization: Ionize the sample using an appropriate method. EI is a common technique for this

type of molecule.

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio

(m/z) by the mass analyzer.

Data Acquisition: Acquire the mass spectrum, recording the relative abundance of each ion.

Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

Analyze the fragmentation pattern to identify characteristic fragment ions, which provides

further structural information.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the complete spectroscopic

characterization of 2-allylbenzoic acid.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation
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Caption: Experimental workflow for spectroscopic characterization.

Molecular Structure and Key Spectroscopic Correlations
This diagram highlights the key structural features of 2-allylbenzoic acid and their expected

correlations in the various spectroscopic techniques.

2-Allylbenzoic Acid

Aromatic Ring Carboxylic Acid Allyl Group

C₁₀H₁₀O₂

Ar-H
¹H: ~7.2-8.1 ppm

IR: ~3080, 1600-1450 cm⁻¹

-COOH
¹H: ~11-12 ppm (broad)

¹³C: ~172 ppm
IR: ~3300-2500, 1700 cm⁻¹

-CH₂-CH=CH₂

¹H: ~3.6, 5.1, 6.0 ppm
¹³C: ~39, 116, 137 ppm

IR: ~3080, 1640, 990, 910 cm⁻¹
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To cite this document: BenchChem. [Spectroscopic Characterization of 2-Allylbenzoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302522#spectroscopic-characterization-of-2-
allylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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